4-butoxy-N-(2-methoxyethyl)benzamide
Description
4-Butoxy-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a butoxy group at the para position of the benzene ring and a 2-methoxyethyl substituent on the amide nitrogen. Its molecular formula is C₁₄H₂₁NO₃, with a molecular weight of 251.32 g/mol.
Properties
IUPAC Name |
4-butoxy-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-3-4-10-18-13-7-5-12(6-8-13)14(16)15-9-11-17-2/h5-8H,3-4,9-11H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACVQMWIQRRUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(2-methoxyethyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-Butoxy-N-(2-methoxyethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its amide structure, which is common in many biologically active molecules.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-methoxyethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The amide group can form hydrogen bonds with target molecules, influencing their function. The butoxy and methoxyethyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity and physicochemical properties of benzamide derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:
Pharmacological Activity
- mGluR5 Modulation: Fluorinated derivatives like VU0040237 and VU0357121 exhibit potent positive allosteric modulation (PAM) of mGluR5, with EC₅₀ values in the nanomolar range. The difluorophenyl group in VU0357121 enhances binding affinity and selectivity compared to mono-fluorinated analogues .
- Antitumor Activity :
Substitution with a benzimidazole moiety (as in N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide) confers antitumor effects, likely due to interactions with DNA or protein kinases .
Physicochemical Properties
- Lipophilicity :
LogP values range from 4.01 (thiophenylethyl derivative) to higher values for aromatic substituents (e.g., phenylethyl in ), influencing blood-brain barrier penetration and drug distribution. - Solubility : Polar groups like methoxyethyl (in the target compound) may improve aqueous solubility compared to purely aromatic substituents (e.g., fluorophenyl in VU0040237).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
